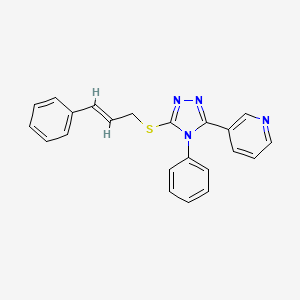

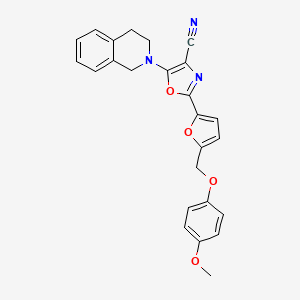

![molecular formula C13H10IN3O B2633584 2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine CAS No. 514186-43-7](/img/structure/B2633584.png)

2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine” is a compound that belongs to the class of organic compounds known as imidazo[1,2-a]pyrimidines . It has a molecular formula of C13H10IN3O and an average mass of 351.142 Da . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic 5,6 heterocycle . The structure–activity relationship of this class of compounds has been studied extensively .

科学的研究の応用

Synthesis and Derivative Formation

Studies in the Imidazole Series :The compound 2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine falls within the realm of imidazo[1,2-a]pyrimidine derivatives. These derivatives are synthesized from 2-aminopyrimidines, methyl aryl ketones, and halogens (bromine, iodine). The use of bromine, for instance, leads to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines, indicating the potential for a variety of substitutions and modifications in these compounds (Kochergin et al., 2000).

Sulfenylation and Synthesis Techniques

Iodine-catalyzed Sulfenylation :An iodine-catalyzed sulfenylation process involving imidazo[1,2-a]-pyridines and -pyrimidines, using thiophenols and hydrogen peroxide in PEG400, has been documented. This method enables the formation of 3-arylthioimidazoheterocycles, showcasing the potential for diverse functionalization of the imidazo[1,2-a]pyrimidine structure (Hiebel & Berteina-Raboin, 2015).

Catalytic and Solid-Phase Synthesis

Copper Oxide Nanoparticle Catalysis :Copper oxide nanoparticles have been utilized as catalysts for synthesizing imidazo[1,2-a]pyrimidine derivatives. This method involves A3 coupling and demonstrates the influence of electron-donating and electron-withdrawing substitutions on the fluorescence intensities of the compounds. Additionally, certain compounds in this category can act as fluorescent sensors, like the 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine for zinc ion detection, highlighting the potential for sensor applications (Rawat & Rawat, 2018).

Solid-Phase Synthesis :Solid-phase synthesis techniques for imidazo[1,2-a]pyrimidine derivatives have been explored, utilizing acid labile or base labile linkers. This approach indicates the adaptability of the compound for various synthesis methodologies, potentially opening up avenues for high-throughput or automated synthesis processes (Kazzouli et al., 2003).

作用機序

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . These derivatives have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

特性

IUPAC Name |

2-[(4-iodophenoxy)methyl]imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN3O/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNIHNRJKNGPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)COC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2633506.png)

![5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2633510.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid](/img/structure/B2633513.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2633514.png)

![1-(2-Methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B2633515.png)

![6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B2633519.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2633523.png)

![1-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2633524.png)